molecular formula C25H22N4O3 B11339787 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898497-51-3

5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11339787
CAS No.: 898497-51-3
M. Wt: 426.5 g/mol
InChI Key: MNAGYQXIKQWHPD-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a diazenyl group, and an oxazole ring

Preparation Methods

One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with 2-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline in the presence of a base, followed by cyclization to form the oxazole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring and diazenyl group are key functional groups that interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting cellular processes .

Comparison with Similar Compounds

Compared to other oxazole derivatives, 5-(4-methoxyphenyl)-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1,2-oxazole-3-carboxamide is unique due to its combination of a methoxyphenyl group and a diazenyl group. Similar compounds include:

Properties

898497-51-3

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-16-6-4-5-7-22(16)28-27-19-10-13-21(17(2)14-19)26-25(30)23-15-24(32-29-23)18-8-11-20(31-3)12-9-18/h4-15H,1-3H3,(H,26,30)

InChI Key

MNAGYQXIKQWHPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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